Cas no 1196-99-2 (3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole)
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
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- Inchi: 1S/C5H5Cl3N2O/c1-2-3-9-4(11-10-3)5(6,7)8/h2H2,1H3
- InChI Key: OPWLXADFMKMURJ-UHFFFAOYSA-N
- SMILES: O1C(C(Cl)(Cl)Cl)=NC(CC)=N1
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B437553-25mg |
3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1196-99-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B437553-50mg |
3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1196-99-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B437553-250mg |
3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1196-99-2 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM468957-250mg |
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1196-99-2 | 95%+ | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM468957-500mg |
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1196-99-2 | 95%+ | 500mg |
$*** | 2023-04-03 | |
| Chemenu | CM468957-1g |
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1196-99-2 | 95%+ | 1g |
$*** | 2023-04-03 | |
| Enamine | EN300-74180-0.05g |
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1196-99-2 | 95% | 0.05g |
$66.0 | 2024-05-24 | |
| Enamine | EN300-74180-0.1g |
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1196-99-2 | 95% | 0.1g |
$98.0 | 2024-05-24 | |
| Enamine | EN300-74180-0.25g |
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1196-99-2 | 95% | 0.25g |
$142.0 | 2024-05-24 | |
| Enamine | EN300-74180-0.5g |
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole |
1196-99-2 | 95% | 0.5g |
$271.0 | 2024-05-24 |
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
Recent Advances in the Study of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS: 1196-99-2)
3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS: 1196-99-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. Recent studies have explored its applications in drug discovery, agrochemicals, and material science, highlighting its versatility as a building block for more complex molecules.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor in the synthesis of novel antimicrobial agents. The researchers utilized 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole as a key intermediate to develop a series of derivatives with enhanced activity against multidrug-resistant bacterial strains. The study reported promising in vitro results, with several derivatives exhibiting minimal inhibitory concentrations (MICs) below 1 µg/mL against Staphylococcus aureus and Escherichia coli.
In the agrochemical sector, a 2022 patent application (WO2022156789) detailed the use of 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole in the formulation of next-generation fungicides. The compound's trichloromethyl group was found to enhance its binding affinity to fungal cytochrome P450 enzymes, leading to improved efficacy against Botrytis cinerea and Fusarium oxysporum. Field trials demonstrated a 30-40% reduction in disease incidence compared to conventional fungicides.
From a mechanistic perspective, computational studies published in Bioorganic & Medicinal Chemistry Letters (2023) shed light on the compound's reactivity. Density functional theory (DFT) calculations revealed that the trichloromethyl group significantly influences the electronic properties of the oxadiazole ring, making it more susceptible to nucleophilic attack at the C-5 position. This finding has important implications for the design of targeted covalent inhibitors in drug development.
Recent advances in synthetic methodology have also improved access to this compound. A 2023 Organic Process Research & Development paper described a scalable, one-pot synthesis of 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole from ethyl cyanoacetate and trichloroacetonitrile, achieving an 85% yield with minimal purification steps. This development addresses previous challenges in large-scale production.
Looking forward, researchers are exploring the compound's potential in materials science, particularly in the development of photoactive polymers. Preliminary studies suggest that incorporation of 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole into polymer backbones can enhance light absorption properties, opening possibilities for organic photovoltaic applications.
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